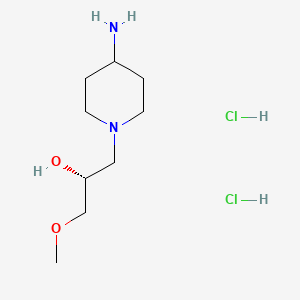![molecular formula C10H11F3N2O B13609836 3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)
3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine is an organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)pyridin-3-yl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3-picoline, which undergoes direct chlorination and fluorination to introduce the trifluoromethyl group.
Formation of Intermediate: The intermediate compound is then subjected to aromatic nuclear chlorination.
Coupling Reaction: The final step involves a coupling reaction where the intermediate is reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, followed by efficient coupling reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve industrial scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[6-(trifluoromethyl)pyridin-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(trifluoromethyl)pyridine: A simpler analog with similar chemical properties but lacking the morpholine ring.
6-(trifluoromethyl)pyridin-3-ol: Another related compound with a hydroxyl group instead of the morpholine ring.
Uniqueness
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F3N2O |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
3-[6-(trifluoromethyl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-7(5-15-9)8-6-16-4-3-14-8/h1-2,5,8,14H,3-4,6H2 |
Clé InChI |
CGDBGDLDSVYRRB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


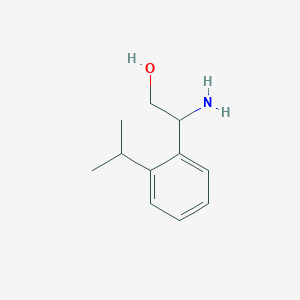




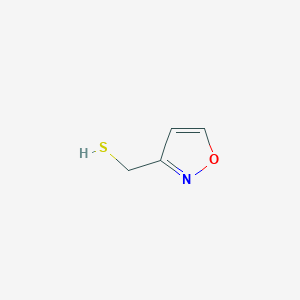

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
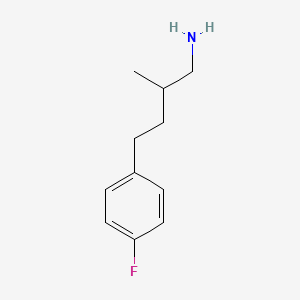
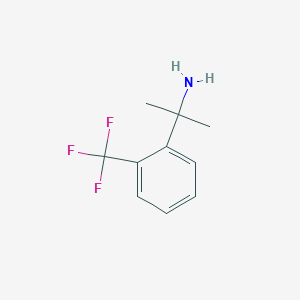
![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
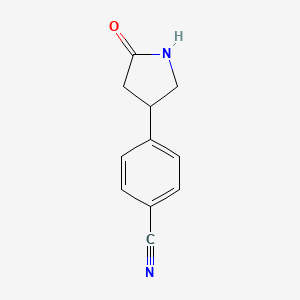
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
